4-CPPC

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 4- (3-carboxifenil)-2,5-piridindicarboxílico implica la reacción de 3-carboxibenzaldehído con ácido piridina-2,5-dicarboxílico en condiciones específicas. La reacción generalmente requiere un solvente como dimetilsulfóxido (DMSO) y un catalizador para facilitar el proceso .

Métodos de producción industrial

La producción industrial de ácido 4- (3-carboxifenil)-2,5-piridindicarboxílico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Synthetic Pathway

4-CPPC is synthesized through a two-step oxidation process:

-

Precursor Preparation : Compound 1 (5-cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide) is treated with potassium permanganate (KMnO₄) under reflux conditions in water.

-

Oxidation and Isolation : The reaction mixture is filtered, reduced with sodium sulfite (Na₂SO₃), acidified with hydrochloric acid (HCl), and precipitated to yield this compound as white crystals.

| Parameter | Value/Description |

|---|---|

| Starting Material | Compound 1 (115 mg, 0.583 mmol) |

| Oxidizing Agent | KMnO₄ (507 mg, 3.21 mmol) |

| Reaction Conditions | Reflux in H₂O (4 h) |

| Yield | 42% |

Structural Confirmation

1H NMR (600 MHz, DMSO-d₆):

-

δ 9.10 (s, 1H, aromatic proton)

-

δ 8.07 (dt, J = 6.0 Hz, 1.8 Hz, 1H)

-

δ 8.05 (s, 1H)

-

δ 8.01 (t, J = 1.8 Hz, 1H)

-

δ 7.77 (m, 1H)

-

δ 7.67 (t, J = 1.8 Hz, 1H)

The tricarboxylic acid groups of this compound are critical for its electrostatic interactions with MIF-2 .

Enzymatic Inhibition

This compound inhibits MIF-2’s tautomerase activity with an IC₅₀ of 27 μM, showing 17-fold selectivity over MIF-1 .

| Parameter | MIF-1 IC₅₀ | MIF-2 IC₅₀ |

|---|---|---|

| Tautomerase Activity | 4.5 × 10⁻⁴ M | 2.7 × 10⁻⁵ M |

Binding Mode

X-ray crystallography reveals this compound binds MIF-2 via:

-

Electrostatic interactions : Lys32, Arg36, Lys109.

-

Hydrogen bonds : Pro1, Ser63, Ile64.

This binding induces a conformational change in MIF-2’s C-terminal region (residues Val113–Leu117), enabling an induced fit mechanism .

Receptor Binding Assays

This compound selectively blocks MIF-2–CD74 interactions (30% inhibition at 10 μM) without affecting MIF-1–CD74 binding .

| Assay Type | MIF-1 Inhibition | MIF-2 Inhibition |

|---|---|---|

| CD74 Binding | 0% | 30% |

| ERK-1/2 Phosphorylation | 0% | 50% |

Dynamic Structural Changes

Molecular dynamics simulations show this compound enhances flexibility in MIF-2’s C-terminal, enabling long-range (>30 Å) intersubunit communication . This contrasts with MIF-1, which retains C-terminal rigidity even when bound to inhibitors .

Comparative Analysis

| Feature | MIF-1 | MIF-2 |

|---|---|---|

| Active Site Charge | Positively charged | Positively charged (pocket), negatively charged (surroundings) |

| Inhibitor Selectivity | Non-selective | 17-fold selective for this compound |

| C-terminal Flexibility | Rigid | Flexible upon this compound binding |

Aplicaciones Científicas De Investigación

Immunological Applications

MIF-2 Inhibition:

4-CPPC has been identified as the first selective and reversible inhibitor of MIF-2, demonstrating a competitive binding mechanism with an IC50 of 27 µM and a 17-fold selectivity for MIF-2 over MIF-1 . This selectivity is crucial for developing targeted therapies that exploit the distinct roles of these cytokines in inflammatory processes.

Mechanism of Action:

The compound inhibits the interaction between MIF-2 and its receptor CD74, which is essential for downstream signaling pathways involved in inflammation . In vitro studies have shown that this compound can dose-dependently block MIF-2-mediated activation of CD74, thereby reducing associated signal transduction . This capability positions this compound as a potential therapeutic agent for conditions driven by MIF-2, such as autoimmune diseases and chronic inflammation.

Oncological Applications

Cancer Therapeutics:

Given its selective inhibition of MIF-2, this compound offers a promising avenue for cancer therapy. MIF proteins are implicated in tumor progression and metastasis; thus, targeting MIF-2 could disrupt these processes . The compound's ability to induce conformational changes in MIF-2 enhances its potential as a therapeutic agent that can modulate tumor microenvironments .

Case Study: Atherosclerosis

Research indicates that pharmacological blockade of MIF-2 using this compound protects against atherosclerotic lesion formation in mouse models . This suggests that targeting MIF-2 may not only aid in cancer treatment but also in preventing cardiovascular diseases linked to chronic inflammation.

Pain Management Research

Chronic Pain Models:

Recent studies have utilized this compound in developing mouse models for chronic primary pain conditions (CPPCs). These models help elucidate the role of inflammatory cytokines like MIF-2 in pain perception . The inhibition of MIF-2 by this compound has been shown to influence pain behaviors and associated depression-like symptoms, indicating its potential utility in managing chronic pain syndromes .

Behavioral Studies:

In experiments involving COMT+/- mice subjected to stress and injury, treatment with this compound resulted in significant alterations in pain responses compared to controls. This highlights the compound's role in modulating both physiological and psychological aspects of pain .

Structural Insights and Mechanistic Studies

Crystallographic Studies:

The structural analysis of the MIF-2 complexed with this compound reveals an induced fit mechanism that enhances our understanding of ligand-receptor interactions within the MIF family . Such insights are vital for rational drug design aimed at improving the efficacy and selectivity of future inhibitors.

Data Summary

Mecanismo De Acción

El mecanismo de acción del ácido 4- (3-carboxifenil)-2,5-piridindicarboxílico implica su inhibición selectiva del factor inhibidor de la migración de macrófagos-2. El compuesto se une al factor inhibidor de la migración de macrófagos-2, evitando su interacción con CD74 y la activación subsiguiente de la vía de señalización ERK1/2. Esta inhibición reduce la fosforilación de ERK1/2, lo que lleva a una disminución de las respuestas celulares mediadas por el factor inhibidor de la migración de macrófagos-2 .

Comparación Con Compuestos Similares

El ácido 4- (3-carboxifenil)-2,5-piridindicarboxílico es único en su alta selectividad para el factor inhibidor de la migración de macrófagos-2 sobre el factor inhibidor de la migración de macrófagos-1. Compuestos similares incluyen:

Análogos del ácido 4- (3-carboxifenil)-2,5-piridindicarboxílico: Estos compuestos tienen estructuras similares pero pueden variar en su selectividad y potencia.

Otros inhibidores del factor inhibidor de la migración de macrófagos-2: Compuestos que inhiben el factor inhibidor de la migración de macrófagos-2 pero con diferentes estructuras químicas y propiedades.

Actividad Biológica

4-CPPC, or 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, is a selective small-molecule inhibitor primarily targeting macrophage migration inhibitory factor-2 (MIF-2). This compound has garnered attention in recent research due to its potential therapeutic applications in various inflammatory and atherogenic conditions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

Selective Inhibition of MIF-2

this compound has been identified as a reversible and selective inhibitor of MIF-2, with a competitive binding mechanism that demonstrates a significant selectivity (approximately 17-fold) for MIF-2 over MIF-1. The compound exhibits an IC50 value of 27 μM against MIF-2, indicating its potency in inhibiting this target . The binding of this compound induces conformational changes in MIF-2 that are not observed with MIF-1, highlighting its unique interaction profile .

Inhibition of CD74 Binding

In vitro studies have shown that this compound inhibits the binding of MIF-2 to the CD74 receptor in a dose-dependent manner (0.01–10 μM), while not affecting MIF-1 binding to CD74 . This selectivity is crucial for understanding the distinct roles of MIF family members in immune responses.

Table 1: Summary of Key Research Findings on this compound

Study on Atherosclerosis

A notable case study involved the administration of this compound to Apoe−/− mice subjected to a high-fat diet (HFD). The results indicated that treatment with this compound significantly reduced the size of atherosclerotic lesions by approximately 50% compared to vehicle controls. This reduction was corroborated by histological analyses showing decreased macrophage presence within lesions . The study suggests that MIF-2 plays a pro-inflammatory role in early atherosclerosis, and its inhibition by this compound may offer therapeutic benefits.

In Vitro Studies on Signal Transduction

In another study, researchers assessed the impact of this compound on signaling pathways activated by MIF-2. The compound selectively inhibited the phosphorylation of ERK-1/2 induced by MIF-2 without affecting MIF-1 signaling pathways . This finding emphasizes the potential for using this compound in dissecting the specific biological functions attributed to MIF-2.

Implications for Future Research

The selective inhibition profile of this compound opens avenues for further research into its therapeutic applications. Given its ability to modulate specific inflammatory pathways without interfering with other related mechanisms, it is poised to be an important tool in studying diseases characterized by aberrant MIF signaling.

Potential Applications

- Atherosclerosis Treatment : Targeting MIF-2 may provide new strategies for managing cardiovascular diseases.

- Inflammatory Disorders : Understanding how this compound modulates immune responses could lead to novel therapies for chronic inflammatory conditions.

- Research Tool : As a selective inhibitor, it can help elucidate the distinct roles of MIF family proteins in various biological contexts.

Propiedades

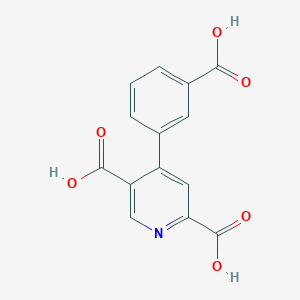

IUPAC Name |

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHLJGGHJLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.